Product packaging for 5-Butyl-1,3,5-triazinan-2-one(Cat. No.:CAS No. 10019-98-4)

5-Butyl-1,3,5-triazinan-2-one

Cat. No.: B3044551
CAS No.: 10019-98-4
M. Wt: 157.21 g/mol
InChI Key: GQIJJTVWCKJHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1,3,5-triazinan-2-one (CAS 10019-98-4) is a 1,3,5-triazinane-based derivative with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is part of a class of N-heterocyclic compounds known for their role in materials science research, particularly as high-efficiency corrosion inhibitors. Studies have demonstrated that 1,3,5-triazinane derivatives, including 5-Butyl-1,3,5-triazinane-2-thione, exhibit exceptional corrosion inhibition performance for carbon steel in acidic environments, with inhibition efficiency values exceeding 97% . The mechanism of action is attributed to the molecule's ability to adsorb onto metal surfaces. The heteroatoms in the triazinane ring act as multiple active centers, facilitating strong chemical interactions with the metal and forming a protective film that mitigates corrosive attack . These properties make this compound a compound of significant interest for industrial R&D focused on developing next-generation protective coatings and additives. The 1,3,5-triazinane scaffold is synthetically accessible, often via a one-step, three-component condensation reaction, allowing for further structural diversification to tune properties . This product is intended for research and development applications in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O B3044551 5-Butyl-1,3,5-triazinan-2-one CAS No. 10019-98-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10019-98-4

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

5-butyl-1,3,5-triazinan-2-one

InChI

InChI=1S/C7H15N3O/c1-2-3-4-10-5-8-7(11)9-6-10/h2-6H2,1H3,(H2,8,9,11)

InChI Key

GQIJJTVWCKJHFZ-UHFFFAOYSA-N

SMILES

CCCCN1CNC(=O)NC1

Canonical SMILES

CCCCN1CNC(=O)NC1

Origin of Product

United States

Synthetic Methodologies for 5 Butyl 1,3,5 Triazinan 2 One and Analogous Structures

Cyclization Strategies for the 1,3,5-Triazinan-2-one Core

The formation of the 1,3,5-triazinan-2-one ring is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed, often employing urea (B33335) or its derivatives as key building blocks.

Cyclocondensation reactions involving urea are a common and effective means of constructing the 1,3,5-triazinan-2-one skeleton. These reactions typically involve the condensation of urea with agents that provide the remaining carbon and nitrogen atoms of the ring.

An efficient procedure has been developed for the synthesis of 5-alkyl-1,3,5-triazinan-2-ones through the reaction of urea with N,N-bis(methoxymethyl)alkanamines in the presence of a Samarium chloride (SmCl₃·6H₂O) catalyst. researchgate.net Similarly, these compounds can be synthesized by reacting urea with primary alkylamines and N,N,N′,N′-tetramethylmethylenediamine, also in the presence of copper- and samarium-containing catalysts. researchgate.net

In a related approach, the fusion of 2-substituted amino-3-hydrazono-indoles with urea can lead to the formation of fused triazinone systems, demonstrating the versatility of urea in cyclization reactions. kau.edu.sa Microwave irradiation has also been employed to facilitate the cyclization of certain thiazolyl derivatives with urea to yield 1,3,5-triazin-2-one derivatives. acs.org

A general representation of the urea-derived cyclocondensation is the reaction between an N,N'-disubstituted urea and formaldehyde (B43269), which can be catalyzed by various means to yield the corresponding 1,3,5-triazinan-2-one.

Table 1: Examples of Urea-Derived Cyclocondensation Reactions

Urea SourceCo-reactant(s)Catalyst/ConditionsProduct Type
UreaN,N-bis(methoxymethyl)alkanaminesSmCl₃·6H₂O5-Alkyl-1,3,5-triazinan-2-ones
UreaPrimary alkylamines and N,N,N′,N′-tetramethylmethylenediamineCu- and Sm-containing catalysts5-Alkyl-1,3,5-triazinan-2-ones
Urea2-Substituted amino-3-hydrazono-indolesFusionFused 1,2,4-triazino[5,6-b]indoles
UreaThiazolyl derivativeMicrowave irradiation1,3,5-Triazin-2-one derivative

This table is generated based on data from the text.

The reaction of aldehydes with amine sources, often in the presence of a carbonyl equivalent, provides another significant pathway to the 1,3,5-triazinan-2-one core and its thione analogs. These multicomponent reactions can offer a high degree of efficiency and atom economy.

For instance, a catalyst-free, one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives has been achieved through the three-component reaction of arylaldehydes, thiourea (B124793), and orthoformates. nih.gov This method demonstrates the principle of combining an aldehyde, an amine source (in the form of thiourea), and a one-carbon unit to construct the triazine ring. A proposed mechanism involves the initial reaction of the aldehyde with thiourea to form an imine, which then reacts with another molecule of thiourea, followed by cyclization and subsequent reaction with the orthoformate. nih.gov

Aminomethylation of thiourea with formaldehyde and primary amines is another documented method for preparing hexahydro-1,3,5-triazine-2-thione derivatives. researchgate.net This reaction highlights the direct use of an aldehyde (formaldehyde) and a primary amine to build the triazine backbone around a thiourea core.

Furthermore, primary alcohols and aldehydes can be converted to intermediate nitriles, which then undergo cycloaddition reactions to form triazines. organic-chemistry.org While this specific example leads to a fully aromatic triazine, the underlying principle of using an aldehyde-derived component in a cycloaddition is relevant.

Beyond multicomponent reactions, ring-closing strategies starting from linear precursors are also employed. These methods often involve the formation of one or two key bonds to complete the heterocyclic ring.

An example of a ring-closing approach is the intramolecular nucleophilic aromatic substitution (SNAr) reaction. rsc.org While the specific example leads to a complex macrocycle containing a triazine ring, the fundamental strategy of forming a ring through an intramolecular cyclization is a key concept in heterocyclic synthesis. rsc.org Such reactions can be catalyzed by chiral acids to achieve enantioselective synthesis. rsc.org

Another relevant ring-closing method involves the cyclocondensation of precursors like 3-amino-5,6-diphenyl-1,2,4-triazine with other reagents to form more complex, fused ring systems. researchgate.net These types of reactions demonstrate how a pre-formed triazine or a precursor can be further elaborated through cyclization.

Installation and Functionalization of the Butyl Substituent at N-5

The introduction of the butyl group at the N-5 position of the 1,3,5-triazinan-2-one ring can be achieved either through direct methods where the butyl group is present in one of the starting materials or through post-cyclization derivatization of a pre-formed triazinan-2-one ring.

Direct methods involve the use of a butyl-containing precursor in the cyclization reaction. For example, the synthesis of 5-alkyl-1,3,5-triazinan-2-ones can be achieved by using a primary alkylamine, such as butylamine, in the reaction with urea and N,N,N′,N′-tetramethylmethylenediamine. researchgate.net This approach directly incorporates the butyl group at the desired N-5 position during the formation of the ring.

A patent also describes a general method for the alkylation of 1,3,5-triazine (B166579) derivatives by reacting them with an alcohol in the presence of a Group VII and/or VIII metal catalyst. google.com This suggests that a pre-formed triazine with an amino group could potentially be butylated using butanol under appropriate catalytic conditions.

Alternatively, the butyl group can be introduced after the formation of the 1,3,5-triazinan-2-one ring. This involves the alkylation of a suitable N-H bond on the pre-formed heterocycle.

The alkylation of 5-tert-butylhexahydro-1,3,5-triazine-2-thione with alkyl halides is a documented example of post-cyclization functionalization. researchgate.net Although this example deals with a thione and a tert-butyl group, the principle of N-alkylation using an alkyl halide is directly applicable to the synthesis of 5-butyl-1,3,5-triazinan-2-one from a 1,3,5-triazinan-2-one precursor.

Furthermore, studies on the derivatization of fused triazine systems have shown that the N-7 nitrogen atom can be alkylated by reaction with alkyl halides in the presence of a base like sodium hydride. researchgate.net This further supports the feasibility of introducing an alkyl group onto a nitrogen atom of a pre-formed triazine ring system.

Advanced and Sustainable Synthetic Protocols

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. researchgate.netnih.gov This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse libraries of compounds. clockss.orgnih.gov

A notable example is the synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] mdpi.comdntb.gov.uaresearchgate.nettriazines through a one-pot, three-component reaction of 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. rsc.org This method has been successfully performed under both microwave irradiation and conventional heating, providing a library of 24 new compounds in high purity. rsc.org Another MCR approach involves the reaction of arylaldehydes, thiourea, and orthoformates to produce 1,3,5-triazine-2,4-dithione derivatives without the need for a catalyst. d-nb.info

MCRs have also been employed for the synthesis of 1,2,4-triazine-coumarins by condensing 1,2-diarylethane-1,2-diones, thiosemicarbazide, and 2-coumaryloxy-methyloxiranes in an aqueous medium with K2CO3 as a catalyst. clockss.org Furthermore, a one-pot synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines has been achieved through the reaction of cyanamide, aromatic aldehydes, and an amine under neat conditions with microwave irradiation. researchgate.net

The following table summarizes key features of selected one-pot multicomponent reactions for triazine derivatives.

ReactantsProductConditionsAdvantages
2-aminoimidazoles, trialkyl orthoesters, cyanamide2-Alkyl-substituted 4-aminoimidazo[1,2-a] mdpi.comdntb.gov.uaresearchgate.nettriazinesMicrowave irradiation or conventional heatingHigh selectivity, good yields, high purity
Arylaldehydes, thiourea, orthoformates1,3,5-Triazine-2,4-dithione derivativesCatalyst-freeUse of inexpensive reagents, moderate to good yields
1,2-diarylethane-1,2-diones, thiosemicarbazide, 2-coumaryloxy-methyloxiranes1,2,4-Triazine-coumarinsK2CO3 catalyst, aqueous mediumSimple procedure, environmentally friendly, high yields
Cyanamide, aromatic aldehydes, amine4-Aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-aminesMicrowave irradiation, neat conditionsOne-pot, good yields

Microwave-assisted synthesis has become a popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. clockss.org This technology has been successfully applied to the synthesis of various 1,3,5-triazine derivatives. mdpi.comclockss.org

For instance, the synthesis of fluorinated 1,3,5-triazinane (B94176) analogues in an aqueous medium saw a dramatic improvement with microwave irradiation, with yields increasing from 62-78% to 98-99% and reaction times decreasing from 10 hours to just 3 minutes. clockss.org Similarly, the synthesis of 1,3,5-triazinane-2-thione (B1225330) from thiourea, formaldehyde, and p-toluidine (B81030) in solvent-free conditions resulted in a 96% yield under microwave irradiation, compared to 58% with conventional heating. clockss.org

Microwave irradiation has also been effectively used in the one-pot synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines and in the preparation of various biologically active triazole and triazinone derivatives. researchgate.netnih.govdocumentsdelivered.com For example, a series of benzimidazole, 1,2,4-triazole (B32235), and 1,3,5-triazine derivatives were synthesized using a microwave irradiation approach. acs.org The synthesis of 1,2,4-triazolo[3,4-b] mdpi.comdntb.gov.uaacs.orgthiadiazole derivatives was also accomplished with significantly shorter reaction times (5-15 minutes) under microwave conditions compared to conventional methods. scielo.br

The table below highlights the advantages of microwave-assisted synthesis for several triazine derivatives.

CompoundConventional MethodMicrowave-Assisted Method
Fluorinated 1,3,5-triazinanes10 hours, 62-78% yield3 minutes, 98-99% yield clockss.org
1,3,5-Triazinane-2-thione12 hours, 58% yieldNot specified time, 96% yield clockss.org
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives27 hours30 minutes, 96% yield nih.gov
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideSeveral hours33-90 seconds, 82% yield nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, offers a green and efficient alternative to traditional synthetic methods. jmaterenvironsci.com Ultrasound irradiation can enhance reaction rates, improve yields, and often allows for reactions to be conducted under milder conditions, including in aqueous media. jmaterenvironsci.comclockss.org This approach has been successfully utilized for the synthesis of 1,3,5-triazine derivatives. mdpi.com

The synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines from formaldehyde and aromatic amines has been shown to be significantly more efficient under ultrasound irradiation compared to classical stirring, with shorter reaction times and higher yields. clockss.org In one study, a modified sonochemical method was developed for the synthesis of 1,3,5-triazine derivatives in water, with the addition of a catalytic amount of DMF to improve the yield. mdpi.com Another report demonstrated that ultrasonic irradiation at room temperature for 30-35 minutes achieved an 84% yield for a particular triazine synthesis, while the conventional method required 5-6 hours of reflux for a 69% yield. mdpi.com

The use of ultrasound has also been reported for the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives in ethanol (B145695) with catalytic acetic acid, significantly improving reaction rates and yields (up to 96%) compared to conventional reflux. mdpi.com Furthermore, an eco-friendly ultrasound-assisted synthesis of 3-N-substituted 6-((4-(butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl)oxy)pyridazin-3(2H)-one derivatives has been developed. dntb.gov.uaresearchgate.net

The following table compares conventional and sonochemical methods for the synthesis of triazine derivatives.

ProductConventional MethodSonochemical Method
1,3,5-tris-arylhexahydro-1,3,5-triazinesLonger reaction time, lower yieldShorter reaction time, higher yield clockss.org
1,3,5-triazine derivative5-6 hours reflux, 69% yield30-35 minutes at room temperature, 84% yield mdpi.com
4,6-disubstituted-1,3,5-triazine hydrazone derivatives4-5 hours reflux30-60 minutes at 40°C, up to 96% yield mdpi.com

Catalysis plays a crucial role in the synthesis of triazinanones and related structures, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. st-andrews.ac.uk Various catalytic systems have been developed for the formation of the 1,3,5-triazine ring.

For instance, silica (B1680970) gels modified with Lewis acids have been shown to be effective catalysts for the cyclotrimerization of nitriles to form 1,3,5-triazines in the absence of a solvent. chim.it Copper-based catalysts have also been employed. A copper(II) nitrate (B79036) system with a dendritic ligand was used to catalyze the oxidation of 3,5-di-tert-butylcatechol, demonstrating that the stability and activity of the catalyst can be enhanced by incorporating the ligand into a dendritic structure. uu.nl Another study developed a copper-catalyzed system with K3PO4 as the base and O2 as the oxidant for the efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines from amidines and trialkylamines. bohrium.com

In the context of amide formation, which can be a key step in building triazinanone precursors, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has been used in a catalytic dehydrocondensation reaction between a carboxylic acid and an amine. jst.go.jp The efficiency of this reaction is influenced by the basicity of the tertiary amine catalyst and the solvent used. jst.go.jp Furthermore, a copper-free bimetallic catalyst, Ag-ZnO, has been developed for the one-pot multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles, which are structurally related to triazines. rsc.org

The table below provides an overview of different catalytic systems used in the synthesis of triazine and related heterocycles.

CatalystReaction TypeSubstratesProduct
Silica-supported Lewis acidsCyclotrimerizationNitriles1,3,5-Triazines chim.it
Copper(II) nitrate with dendritic ligandOxidation3,5-di-tert-butylcatecholOxidized product uu.nl
Copper catalyst with K3PO4/O2Cross-couplingAmidines, trialkylamines2,4,6-Trisubstituted 1,3,5-triazines bohrium.com
2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)DehydrocondensationCarboxylic acids, aminesAmides jst.go.jp
Ag-ZnO nanoheterostructureMulticomponent synthesisAlkyl/aryl halides, sodium azide, alkynes1,4-disubstituted 1,2,3-triazoles rsc.org

Solid-Phase Synthesis Techniques for Triazinanone Derivatives and Libraries

Solid-phase synthesis (SPS) is a powerful methodology for the preparation of libraries of small molecules, including triazinanone derivatives. chimia.ch This technique involves attaching a starting material to an insoluble polymer support and carrying out a series of reactions. walshmedicalmedia.com The key advantages of SPS include the ease of purification, as byproducts and excess reagents are simply washed away, and the ability to drive reactions to completion using an excess of reagents. chimia.chpeptide.com

The choice of resin is a critical aspect of SPS. walshmedicalmedia.com For example, 2-chlorotrityl chloride resin is commonly used for attaching carboxylic acids. walshmedicalmedia.com The synthesis of peptide libraries is a well-established application of SPS, and the principles can be extended to other small molecules. peptide.com The general process involves attaching the first building block to the resin, followed by sequential coupling and deprotection steps. peptide.com

While specific examples of the solid-phase synthesis of this compound are not detailed in the provided search results, the general principles of SPS are applicable to the construction of such heterocyclic systems. The strategy would involve anchoring a suitable precursor to a solid support and then building the triazinanone ring through a series of chemical transformations. This approach is particularly well-suited for generating a library of triazinanone derivatives by varying the building blocks used in the synthesis.

Key considerations in solid-phase synthesis are summarized in the table below.

AspectDescription
Resin Selection The choice of polymer support is crucial and depends on the chemistry to be performed. walshmedicalmedia.com
Linker A chemical moiety that connects the starting material to the resin and can be cleaved at the end of the synthesis to release the final product. peptide.com
Protecting Groups Temporary groups used to mask reactive functional groups that are not intended to react in a particular step. peptide.com
Reaction Conditions Solvents and reagents must be compatible with the solid support and allow for efficient reactions. chimia.ch
Cleavage The final step where the synthesized molecule is released from the solid support. walshmedicalmedia.com

Development of Process-Oriented Synthetic Routes for Triazinanone Scaffolds

The development of process-oriented synthetic routes is crucial for the large-scale manufacturing of pharmaceutical compounds containing triazinanone scaffolds. researchgate.netacs.org These routes must be robust, scalable, cost-effective, and produce the final product with high purity and yield. acs.orgresearchgate.net

The development of a practical and scalable synthesis for Dolutegravir sodium, another important pharmaceutical, also highlights the principles of process-oriented synthesis. acs.org This involved establishing a scalable oxidation process and a palladium-catalyzed amidation, enabling multi-kilogram scale manufacturing of the high-purity drug. acs.org

The table below outlines key aspects of developing process-oriented synthetic routes.

FeatureDescriptionExample
Scalability The ability to increase the production volume without significant changes in efficiency or purity.Production of >27 kg of a triazinanone intermediate per batch for Baloxavir Marboxil. acs.org
Robustness The synthesis should be reliable and reproducible, even with minor variations in reaction conditions.The single-step conversion for the Baloxavir Marboxil intermediate proved to be robust. acs.org
Cost-Effectiveness Use of readily available and inexpensive starting materials and efficient reaction steps.One of the alternative routes for the Baloxavir Marboxil intermediate utilized less expensive raw materials. acs.org
Purity and Yield The process should consistently deliver the final product in high purity and with a good overall yield.The developed process for the Baloxavir Marboxil intermediate achieved satisfactory purity and a 56% overall yield. acs.org
Safety Process safety assessments are crucial, including analysis of reaction calorimetry and potential gas evolution. researchgate.netSafety assessments were performed for the synthesis of a morpholine (B109124) derivative used in a triazinanone scaffold synthesis. researchgate.net

Spectroscopic and Advanced Characterization of 5 Butyl 1,3,5 Triazinan 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 5-Butyl-1,3,5-triazinan-2-one. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the protons of the butyl group and the heterocyclic triazinane ring. In derivatives such as N-(1-((E)-3,7-dimethylocta-2,6-dien-1-yl)-5-substituted-1,3,5-triazinan-2-ylidene)nitramides, the protons on the triazinane ring (Het-H) appear as distinct signals. mdpi.com For instance, in a 5-tert-butyl derivative, the methylene (B1212753) protons of the heterocyclic ring appear as broad singlets around 4.36 ppm and 4.52 ppm. mdpi.com A broad singlet corresponding to the N-H proton is also typically observed at a downfield chemical shift, often in the range of 9.5-9.7 ppm for related structures. mdpi.com

The signals for the butyl group at the N5 position would present as a typical n-butyl pattern: a triplet for the terminal methyl (CH₃) group, a triplet for the α-methylene (N-CH₂) group, and multiplets for the two internal methylene (CH₂) groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Butyl CH₃ ~0.9 Triplet (t)
Butyl CH₂ (γ) ~1.3 Multiplet (m)
Butyl CH₂ (β) ~1.5 Multiplet (m)
Butyl CH₂ (α, N-CH₂) ~2.5 - 3.0 Triplet (t)
Ring CH₂ (N-CH₂-N) ~4.2 - 4.6 Singlet / Doublet

Note: Predicted values are based on data from analogous structures and standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides essential information on the carbon skeleton of the molecule. A key signal is that of the carbonyl carbon (C=O) of the urea (B33335) moiety, which is expected to resonate significantly downfield, typically around 155 ppm, as seen in related 2-imino-hexahydro-1,3,5-triazine structures. mdpi.com

Research on a closely related derivative, Methyl (2Z)-[2-[(5-butyl-1,3,5-triazinan-2-ylidene)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate, indicates that the two methylene carbons of the triazinane ring (N-CH₂-N) are magnetically equivalent and appear as a single signal in the range of 57.5-60.6 ppm. arkat-usa.org The carbon atoms of the n-butyl group would appear in the upfield region of the spectrum, consistent with aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and a Derivative

Carbon Atom Predicted Chemical Shift (ppm) (this compound) Observed Shift (ppm) (5-tert-Butyl Derivative mdpi.com)
C=O (C2) ~155 155.61
Ring CH₂ (C4, C6) ~58 - 62 54.37, 60.56
Butyl Cα (N-CH₂) ~45 - 50 55.63 (C(CH₃)₃)
Butyl Cβ ~28 - 32 27.98 (C(CH₃)₃)
Butyl Cγ ~20 -

Note: Data for the 5-tert-butyl derivative is provided for comparison of the heterocyclic core.

Advanced and Dynamic NMR Techniques (e.g., 2D-NMR, VT NMR, HSQC, COSY)

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): A 2D-NMR experiment that shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would be used to confirm the connectivity within the butyl chain by showing cross-peaks between adjacent methylene and methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals. It is crucial for definitively assigning each carbon in the ¹³C NMR spectrum by linking it to its known proton signal from the ¹H NMR spectrum. mdpi.commdpi.com

Dynamic NMR (D-NMR): Techniques like variable-temperature (VT) NMR can be used to study conformational dynamics, such as ring inversion or restricted rotation around N-C bonds, which can be observed in some triazine derivatives. mdpi.com

The collective use of these techniques ensures the complete and accurate structural elucidation of this compound and its derivatives. scielo.org.co

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula of the analyte by distinguishing it from other formulas with the same nominal mass. For derivatives of this compound, HRMS has been used to confirm the calculated elemental composition. arkat-usa.orgnih.gov For example, the calculated m/z for the protonated molecule [M+H]⁺ of a related triazine derivative was found to be 415.2359, with the experimental value determined as 415.2352, confirming the formula C₂₃H₂₇N₈. nih.gov

Table 3: HRMS Data for this compound

Property Value
Molecular Formula C₇H₁₅N₃O
Nominal Mass 157
Monoisotopic Mass 157.1215
Calculated m/z for [M+H]⁺ 158.1288

This high level of accuracy is critical for confirming the identity of newly synthesized compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like many triazine derivatives. It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation, making it ideal for determining molecular weight. nih.gov ESI-MS has been widely applied to the study of various triazine compounds, including complexes and degradation products. tandfonline.comnih.gov

While ESI often results in little fragmentation, analysis of fragmentation patterns can be achieved through tandem mass spectrometry (MS/MS). Studies on the electron impact (EI) mass spectra of 5-substituted 1,3,5-triazin-2-ones have revealed characteristic fragmentation pathways. These include fragmentations where the triazine nucleus remains intact and a series of extrusion and ring-contraction processes that result in smaller heterocyclic fragments. researchgate.net The fragmentation is often initiated by the loss of a hydrogen atom, leading to resonance-stabilized even-electron ions that subsequently break down. researchgate.net Understanding these patterns provides deep insight into the structural integrity and chemical nature of the triazinone ring system.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present within a molecule by probing the vibrations of its chemical bonds.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound and its derivatives. The triazinane core and its various substituents give rise to characteristic absorption bands. In studies of related triazine derivatives, specific vibrational modes are consistently observed. For instance, the IR spectrum of N-substituted 2-nitroiminohexahydro-1,3,5-triazine derivatives displays characteristic peaks for N-H stretching, typically around 3274–3297 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations from the butyl group and other alkyl substituents are found in the 2847–2973 cm⁻¹ region. mdpi.comnih.gov

The carbonyl group (C=O) of the triazinan-2-one ring is a strong IR absorber, and its position is sensitive to the molecular environment. In related 1,2,4-triazin-5-one structures, the C=O stretch appears around 1625 cm⁻¹. pensoft.net For fused pyrazolo[5,1-c] mdpi.compensoft.netresearchgate.nettriazin-4(1H)-ones, this stretch is also prominent. nih.gov Other significant bands include those for C=N and C-N bonds, which are integral to the triazine ring structure, often appearing in the 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹ regions, respectively. mdpi.comjmchemsci.com The presence of specific functional groups on derivatives, such as a cyano group (C≡N), introduces a sharp, intense band around 2216 cm⁻¹. nih.gov

Functional Group Characteristic IR Absorption Range (cm⁻¹) Source(s)
N-H Stretch 3274 - 3389 mdpi.comjmchemsci.com
C-H Stretch (Aliphatic) 2847 - 2973 mdpi.comnih.gov
C≡N Stretch ~2216 nih.gov
C=O Stretch 1610 - 1655 jmchemsci.comnih.gov
C=N / C=C Stretch 1512 - 1595 mdpi.comnih.gov
C-N Stretch ~1383 jmchemsci.com

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For derivatives of the triazine family, single-crystal X-ray diffraction has been a crucial tool for unambiguous structure confirmation. mdpi.com Studies on related series, such as 3-tert-butylpyrazolo[5,1-c] mdpi.compensoft.netresearchgate.nettriazines, have successfully elucidated their molecular structures. nih.gov These analyses provide precise measurements of bond lengths and angles and reveal how molecules pack within a crystal lattice. nih.gov

Research on N-t-Bu-N′,N′′-disulfonamide-1,3,5-triazinanes has provided direct experimental evidence for the conformational preferences of substituents on the triazinane ring, identifying the axial positioning of a tert-butyl group in the solid state. rsc.org In other complex fused triazine systems, X-ray diffraction has revealed that the 1,2,4-triazine (B1199460) ring can adopt a strained twist-boat configuration. researchgate.net The data collection for these studies is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations, and the resulting structural models are refined to a high degree of precision. nih.gov These investigations are essential for understanding structure-property relationships and the impact of steric and electronic factors on the molecular geometry. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Insights

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its conjugation and potential for light absorption. While simple saturated rings like the parent this compound are not expected to show significant absorption in the UV-Vis range, derivatives with aromatic or conjugated systems exhibit characteristic spectra.

In one study involving complex triazine derivatives, UV-Vis spectroscopy was used to investigate intermolecular interactions. researchgate.net For a 1:1 mixture of specific triazine derivatives in a gel state, a broad charge transfer (CT) band was observed around 490 nm. researchgate.net This band was notably absent in dilute solutions of the individual compounds, indicating that its appearance was due to molecular self-assembly and electronic interaction between molecules in the aggregated state. researchgate.net This demonstrates how UV-Vis spectroscopy can be applied not just for routine characterization but also to understand the supramolecular chemistry and photophysical behavior of triazine derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure compound. This experimental data is compared against the theoretically calculated percentages based on the proposed molecular formula, serving as a critical check of purity and composition.

For various heterocyclic derivatives containing a triazine or triazinone core, elemental analysis has been routinely used to validate their synthesis. The results are typically reported as "calculated" versus "found" percentages. For example, in the synthesis of a brominated tert-butylpyrazolo mdpi.compensoft.netresearchgate.nettriazine derivative with the formula C₉H₁₁BrN₄, the analysis showed excellent agreement: calculated values were C, 42.37%; H, 4.35%; N, 21.96%, while the found values were C, 42.33%; H, 4.38%; N, 21.94%. nih.gov Similarly, a more complex pyrrolo[1,2,b] mdpi.compensoft.netresearchgate.nettriazine derivative (C₂₄H₃₉N₅O₂) yielded found values (C, 67.16%; H, 9.13%; N, 16.28%) that closely matched the calculated percentages (C, 67.10%; H, 9.15%; N, 16.30%). nih.gov In many cases, the analysis is focused on the nitrogen content, which is a key component of the triazine heterocycle. pensoft.net

Compound Formula Element Calculated (%) Found (%) Source(s)
C₉H₁₁BrN₄ C 42.37 42.33 nih.gov
H 4.35 4.38 nih.gov
N 21.96 21.94 nih.gov
C₂₄H₃₉N₅O₂ C 67.10 67.16 nih.gov
H 9.15 9.13 nih.gov
N 16.30 16.28 nih.gov
C₁₂H₁₆N₆O₂ N 30.42 30.63 pensoft.net
C₁₄H₁₇N₇O₃ N 29.59 29.86 pensoft.net

Computational and Theoretical Investigations of 5 Butyl 1,3,5 Triazinan 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and three-dimensional arrangement of atoms in a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and electronic distribution within the molecule. For 5-Butyl-1,3,5-triazinan-2-one, these calculations can elucidate the preferred spatial arrangement of the butyl group relative to the triazinanone ring and detail the distribution of electrons, which governs its chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.net For this compound, DFT studies are instrumental in determining its equilibrium geometry. By optimizing the molecular structure, researchers can find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface.

Functionals such as B3LYP, often paired with basis sets like 6-31G* or 6-311+G**, are commonly employed to perform these geometry optimizations. nih.govkrisp.org.zanih.gov These calculations yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to compare the relative stabilities of different isomers or conformers of the molecule. acs.org For instance, the orientation of the butyl group (axial vs. equatorial) on the triazinanone ring can be assessed to determine the most stable conformation. Vibrational frequency analysis is typically performed following optimization to confirm that the structure is a true minimum on the potential energy surface. krisp.org.za

Table 1: Predicted Geometric Parameters for the Equatorial Conformer of this compound (Illustrative Data based on DFT Calculations for similar heterocycles).
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.23
C-N (ring)1.47
N-C (N-Butyl)1.48
C-C (Butyl)1.54
Bond Angle (°)N-C-N (ring)110.5
C-N-C (ring)114.0
O=C-N123.0

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties, though often at a higher computational expense than DFT. acs.orgeurjchem.com

For this compound, ab initio calculations can be used to determine fundamental electronic properties like ionization potential, electron affinity, and dipole moment. Methods like the coupled perturbed Hartree-Fock (CPHF) can be employed to investigate static and frequency-dependent polarizabilities, which are crucial for understanding a molecule's response to an external electric field and its potential for use in nonlinear optical materials. acs.org High-level ab initio calculations are also the gold standard for determining accurate heats of formation. acs.org

Conformational Analysis and Dynamic Behavior Simulations of Triazinanone Systems

The 1,3,5-triazinan-2-one ring is a saturated heterocycle and, like cyclohexane, is not planar. It can adopt several conformations, such as chair, boat, and twist-boat forms. The substituent on the nitrogen atom can exist in either an axial or equatorial position, leading to different conformers with varying stabilities. Dynamic NMR spectroscopy, in conjunction with computational modeling, is a powerful tool for studying the conformational dynamics of such systems. mdpi.comresearchgate.netrsc.org

Computational simulations can map the potential energy surface of this compound, revealing the relative energies of its different conformers and the energy barriers for interconversion (e.g., ring inversion). mdpi.com The butyl chain itself adds another layer of conformational complexity due to rotation around its C-C single bonds. DFT calculations can model these dynamic processes, predicting the free energies of activation for hindered rotation and ring inversion, which often show good agreement with experimental data from variable temperature NMR studies. mdpi.comresearchgate.net

Table 2: Illustrative Relative Energies of this compound Conformers Calculated by DFT.
ConformerDescriptionRelative Energy (kcal/mol)
Chair (Equatorial Butyl)Butyl group in the equatorial position of a chair-like ring.0.00 (Most Stable)
Chair (Axial Butyl)Butyl group in the axial position of a chair-like ring.2.5
Twist-BoatFlexible intermediate conformation between chair and boat.6.2
BoatHigher energy boat-like ring conformation.7.8

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

DFT calculations can predict vibrational frequencies corresponding to the stretching and bending modes of the molecule's functional groups. nih.gov These predicted spectra can aid in the assignment of experimental IR and Raman bands. For example, the characteristic C=O stretch of the ketone group and the various C-N and N-H stretches can be precisely located. Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic excitations. researchgate.netnih.gov This can help identify the wavelengths of maximum absorption (λmax) and understand the electronic transitions involved. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative Data).
Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmine3450
C-H Stretch (Butyl)Alkane2960-2870
C=O StretchKetone1715
C-N StretchAmine1180

Structure-Reactivity Relationships Derived from Theoretical Modeling

Theoretical modeling provides fundamental insights into the relationship between a molecule's structure and its chemical reactivity. By analyzing the output of quantum chemical calculations, one can predict the most likely sites for nucleophilic or electrophilic attack and understand the factors governing the molecule's reactivity.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. nih.gov For this compound, mapping the electron density of these orbitals can reveal that the HOMO is likely localized on the nitrogen and oxygen atoms, while the LUMO may be centered on the carbonyl carbon, suggesting its susceptibility to nucleophilic attack. Such insights are foundational for developing quantitative structure-property relationship (QSPR) models. researchgate.netnih.gov

Table 4: Illustrative Frontier Orbital Energies for this compound.
ParameterCalculated Value (eV)Implication
HOMO Energy-6.8Indicates electron-donating capability.
LUMO Energy+1.5Indicates electron-accepting capability.
HOMO-LUMO Gap8.3Suggests high chemical stability.

Exploration of Energy Landscapes and Reaction Pathways

Beyond static properties, computational chemistry allows for the dynamic exploration of chemical reactions. By mapping the potential energy surface (PES), researchers can trace the lowest energy path a molecule follows during a chemical transformation, from reactants to products. researchgate.net

This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. The energy difference between the reactants and the transition state is the activation energy, a key parameter that governs reaction kinetics. For this compound, this approach could be used to model various reactions, such as its synthesis, hydrolysis, or conformational interconversions. researchgate.netmdpi.com For example, DFT calculations can elucidate the mechanism of nucleophilic substitution at the carbonyl carbon or explore the energy barriers associated with the hindered rotation of the butyl group, providing a detailed, atomistic view of the molecule's dynamic behavior. mdpi.comresearchgate.net

Investigations into Nonlinear Optical (NLO) Properties of Triazine Analogs

The 1,3,5-triazine (B166579) ring, an electron-deficient system, serves as a superior core for the development of materials with significant nonlinear optical (NLO) properties. Its inherent structure facilitates intramolecular charge transfer (ICT), a key mechanism for enhancing NLO response. Symmetrically substituted triazines have demonstrated higher first hyperpolarizabilities (β), a measure of NLO activity, when compared to benzene-based octupolar systems. This enhancement is attributed to the electron-accepting nature of the triazine ring.

Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the NLO characteristics of various triazine analogs. These investigations explore the effects of different donor and acceptor groups attached to the triazine core. For instance, the introduction of donor groups at the core and acceptor groups at the periphery of two-dimensional octupolar chromophores based on a central benzene (B151609) ring connected to styryl-triazine units has been shown to yield materials with very large first hyperpolarizability and good thermal stability. nih.gov

Research into different structural configurations, such as V-shaped or X-shaped multidimensional chromophores, has been a focus to move beyond conventional one-dimensional dipolar charge transfer architectures. acs.org For example, a study on arylimido-hexamolybdate derivatives with two-dimensional structures revealed a strongly 2D, off-diagonal NLO response. acs.org The design of novel two-dimensional octupoles containing donors at the core and acceptors at the edge of peripheral groups, synthesized via Horner-Wittig reactions, has produced chromophores with substantial first hyperpolarizability, making them promising candidates for NLO applications. nih.gov

Computational analysis at the B3LYP/6-311+G(d,p) level of theory has been used to understand the impact of prototropic tautomerism on the optoelectronic features of 1,3,5-triazine derivatives. researchgate.net The first static hyperpolarizability of certain triazole-thiones, which share heterocyclic nitrogen features with triazines, has been found to be significantly higher than that of urea (B33335), a standard commercial NLO material. researchgate.net Quantum chemical calculations on chromophores incorporating pyrrole (B145914) rings as π-spacers have demonstrated that structural modifications can lead to materials with effective NLO outcomes, including high magnitudes of linear polarizability and hyperpolarizabilities. nih.gov

Table 1: Comparison of Calculated NLO Properties for Different Chromophore Architectures

Chromophore TypeKey Structural FeatureCalculated PropertySignificance
Octupolar Triazine Derivative Symmetrical substitution on triazine ringHigh first hyperpolarizability (β)Enhanced NLO response compared to benzene systems
2D Arylimido-Hexamolybdate Two-dimensional structureStrongly 2D, off-diagonal responsePotential for advanced NLO applications
Triazole-Thione Analog Heterocyclic structureHigh first static hyperpolarizabilityOutperforms standard commercial NLO materials
Pyrrole-Spaced Chromophore D-π-A architectureHigh linear polarizability and hyperpolarizabilitiesEffective NLO materials through structural tailoring

Theoretical Assessment of High Energy Density Material (HEDM) Potential

The 1,3,5-triazine scaffold is a subject of considerable interest in the theoretical design of high-energy density materials (HEDMs). matthey.com The high nitrogen content inherent to the triazine ring contributes to large positive enthalpies of formation (EOFs), a critical parameter for HEDMs. mdpi.com Theoretical investigations, often using Density Functional Theory (DFT), are employed to predict the energetic properties of novel triazine-based compounds. mdpi.comresearchgate.net

Key performance indicators for HEDMs include detonation velocity and detonation pressure, which can be estimated using the Kamlet-Jacobs equations based on calculated densities and heats of formation. researchgate.netmdpi.com The goal is to design molecules that surpass the performance of established explosives like TNT and RDX. mdpi.com

The stability of these high-energy compounds is another crucial factor. Theoretical calculations can assess stability, for instance by analyzing bond dissociation energies or the impact of structural features like conjugation. researchgate.net While the direct connection of nitrogen atoms enhances the power of a compound, stability can be improved through conjugated structures. researchgate.net

Table 2: Calculated Energetic Properties of Selected Triazine-Based HEDM Candidates

Compound ClassKey SubstituentsPredicted Detonation Velocity (km/s)Predicted Detonation Pressure (kbar)Reference
Furazan-substituted s-triazines Nitroaromatic groups~4–6~20–123 researchgate.net
Carborane-substituted bis(tetrazolyl)-s-triazines Carborane, TetrazoleNot specifiedNot specified mdpi.com
Generic Designed HEDCs Furoxan, Fused ring/cage> 9.5Not specified researchgate.net

In Silico Approaches for Compound Characterization and Optimization

In silico methods are powerful tools for the characterization and optimization of triazine-based compounds for a variety of applications. These computational techniques allow for the prediction of physicochemical properties, biological activities, and potential liabilities before undertaking laborious and expensive experimental synthesis and testing.

One prominent in silico approach is molecular docking, which is used to predict the binding orientation of a small molecule to a protein target. This method has been applied to pyrazole-substituted 1,3,5-triazine derivatives to screen for potential antimalarial agents. nih.gov By analyzing hydrogen bonding and other interactions with key amino acid residues, compounds with favorable binding energies and dock scores can be identified for further development. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are another valuable in silico tool. researchgate.net These models correlate the structural or physicochemical properties of a series of compounds with a specific property, such as UV absorption. QSPR has been used to aid in the computer-aided design of new 1,3,5-triazine compounds as ultraviolet ray absorbers. researchgate.net

Furthermore, in silico studies can be used to evaluate the potential of triazine derivatives for other biological activities. For instance, a triazine-phenol derivative was studied as a possible anti-inflammatory drug candidate, with computational methods complementing the experimental analysis. nih.gov The design and synthesis of novel pincer ligands based on pyridine (B92270) and 1,3,5-triazine cores for applications in catalysis have also been guided by theoretical considerations. sioc-journal.cn

These computational approaches provide fundamental information for the molecular design of novel compounds, enabling the targeted optimization of properties for specific applications. researchgate.net

Table 3: Application of In Silico Methods to Triazine Analogs

In Silico MethodApplication AreaInvestigated PropertyOutcomeReference
Molecular Docking Antimalarial Drug DiscoveryBinding energy and interactions with protein targetIdentification of potential lead compounds nih.gov
QSPR UV Absorber DesignUV absorption propertiesComputer-aided design of new materials researchgate.net
General In Silico Analysis Anti-inflammatory Drug DiscoveryAntioxidant and anti-inflammatory potentialComplemented experimental evaluation nih.gov
Ligand Design CatalysisEffects on reaction rate and selectivityDevelopment of novel pincer ligands sioc-journal.cn

Chemical Reactivity and Transformation Pathways of 5 Butyl 1,3,5 Triazinan 2 One

Nucleophilic Substitution Reactions on the Triazinane Core

Nucleophilic attack on the 5-Butyl-1,3,5-triazinan-2-one core is primarily centered on the electrophilic carbonyl carbon (C2). The methylene (B1212753) carbons at the C4 and C6 positions are part of an aminal structure and are generally not susceptible to nucleophilic substitution. These C-H bonds are unreactive as deprotonation at these sites is difficult due to the adjacent electron-donating nitrogen atoms, making the formation of a carbanion intermediate unfavorable.

The carbonyl group, however, is susceptible to attack by strong nucleophiles. This reaction proceeds via an addition mechanism, which can potentially be followed by ring cleavage.

Nucleophile Type Expected Product(s) General Reaction Conditions
Organometallic Reagents (e.g., Grignard, Organolithium)Ring-opened products or stable hemiaminal-like structuresAnhydrous ethereal solvents
Hydrides (e.g., LiAlH4, NaBH4)Reduction of the carbonyl group (see section 5.4)Ethereal or alcoholic solvents
AminesPotential for transamination or ring-opening, though generally requires forcing conditionsHigh temperature

The reactivity of the carbonyl carbon makes it a key site for synthetic modifications, although these often lead to transformations of the ring itself rather than simple substitution.

Ring-Opening and Ring-Closure Transformations

The saturated 1,3,5-triazinane (B94176) ring is susceptible to cleavage under various conditions, particularly through hydrolysis. The stability of the ring is highly dependent on pH and the nature of the substituents on the nitrogen atoms.

Ring-Opening Reactions:

Acid-Catalyzed Hydrolysis: In acidic media, the nitrogen atoms of the triazinane ring can be protonated, which facilitates nucleophilic attack by water. This leads to the cleavage of the aminal linkages, ultimately resulting in the decomposition of the ring to form butylamine, ammonia (B1221849), formaldehyde (B43269), and carbon dioxide. The rate of hydrolysis is generally accelerated at lower pH and higher temperatures.

Base-Catalyzed Hydrolysis: Under alkaline conditions, the triazinanone ring can also undergo hydrolysis, although the mechanism differs. For related hexahydro-1,3,5-triazines, base-catalyzed decomposition pathways have been studied and typically involve nucleophilic attack by hydroxide, leading to ring opening. rsc.orgchim.it

Ring-Closure Transformations:

The synthesis of the this compound ring itself is a prime example of a ring-closure transformation. A common synthetic route involves the condensation of N-butylurea with formaldehyde and ammonia or an ammonia equivalent. This reaction proceeds through the formation of imine intermediates and subsequent intramolecular cyclization.

A general representation of this ring-closure is depicted in the table below:

Reactants Product Key Transformation
N-Butylurea, Formaldehyde, AmmoniaThis compoundCondensation and intramolecular cyclization

By varying the starting urea (B33335) and amine, a diverse range of substituted triazinanones can be synthesized.

Intermolecular and Intramolecular Cycloaddition Reactions

While aromatic 1,3,5-triazines are known to participate in inverse electron demand Diels-Alder reactions, the saturated this compound ring does not possess the requisite electronic features for such transformations. nih.gov However, the triazinane ring can serve as a precursor to reactive intermediates that can undergo cycloaddition.

1,3,5-Triazinanes can act as stable surrogates for formaldimines, which can be generated in situ and participate in various cycloaddition reactions. researchgate.net It is plausible that under thermal or catalytic conditions, this compound could be in equilibrium with ring-opened imine species, which could then engage in cycloadditions.

Although specific examples involving this compound are not well-documented, related hexahydro-1,3,5-triazines have been shown to participate in formal [4+2], [2+2+1+1], and 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.netlibretexts.org These reactions typically involve the fragmentation of the triazinane ring to generate reactive synthons.

Oxidative and Reductive Transformations

Oxidative Transformations:

The this compound molecule presents several sites for oxidation: the ring nitrogens, the methylene groups of the ring, and the butyl chain.

Oxidation of the Butyl Chain: The methylene group of the butyl chain adjacent to the nitrogen atom (C1' position) is activated towards oxidation due to the adjacent heteroatom. Strong oxidizing agents could potentially oxidize this position to a hydroxyl group or a carbonyl group.

Oxidation of the Triazinane Ring: Direct oxidation of the C-H bonds of the saturated triazinane ring is challenging. However, photocatalytic methods have been developed for the α-functionalization of saturated N-heterocycles, which could potentially be applied to the C4 and C6 positions of the triazinanone ring. nih.gov

Reductive Transformations:

The primary site for reduction in this compound is the carbonyl group.

Reduction of the Carbonyl Group: Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are expected to reduce the carbonyl group of the cyclic urea to a methylene group, affording 5-butyl-1,3,5-triazinane. Milder reducing agents like sodium borohydride (B1222165) are typically not reactive enough to reduce amides. The Wolff-Kishner or Clemmensen reductions are also potential methods for this transformation. masterorganicchemistry.com

The electrochemical behavior of the related tetrahydro-1,3,5-triazin-2(1H)-one ring system is primarily characterized by reduction processes. scribd.com

Tautomerism and Isomerization Pathways of Triazinanone Structures

Tautomerism:

This compound, being a cyclic amide (lactam), can theoretically exist in equilibrium with its imidic acid (lactim) tautomer. This is a form of amide-imidol tautomerism. scribd.comresearchgate.netyoutube.com

The equilibrium generally favors the amide form due to the greater stability of the C=O double bond compared to the C=N double bond. stackexchange.com The position of the equilibrium can be influenced by factors such as solvent polarity and temperature. researchgate.netstackexchange.com

Isomerization:

Conformational Isomerism: The saturated 1,3,5-triazinan-2-one ring is not planar and can adopt several conformations, with a chair-like conformation being the most likely. The butyl group at the N5 position can exist in either an axial or equatorial position. Dynamic NMR studies on related N-tert-butyl-1,3,5-triazinanes have shown that the equatorial conformer is generally favored in solution, though the axial conformer can be thermodynamically stable in some cases. rsc.org Ring inversion can lead to the interconversion of these conformers.

Stereoisomerism: If substituents are introduced at the C4 or C6 positions, or at the nitrogen atoms N1 or N3, stereocenters can be created, leading to the possibility of diastereomers and enantiomers.

Derivatization and Functional Group Interconversions on the Butyl Chain and Ring Nitrogens

The nitrogen atoms at the N1 and N3 positions, being secondary amines, are nucleophilic and represent key sites for derivatization.

Reactions at the Ring Nitrogens:

Alkylation: The N1 and N3 positions can be alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base. This allows for the introduction of a wide variety of substituents on the triazinanone ring. acs.org

Acylation: Acylation of the N1 and N3 nitrogens can be achieved using acyl chlorides or anhydrides to form N-acyl derivatives. This reaction is a common method for functionalizing amides and related compounds. rsc.org

The following table summarizes potential derivatization reactions at the ring nitrogens:

Reagent Reaction Type Product
Alkyl Halide (R-X) + BaseN-Alkylation1-Alkyl-5-butyl-1,3,5-triazinan-2-one
Acyl Chloride (RCOCl) + BaseN-Acylation1-Acyl-5-butyl-1,3,5-triazinan-2-one

Functional Group Interconversions on the Butyl Chain:

The butyl chain is generally less reactive than the heterocyclic core. However, reactions typical of alkanes can be performed, provided the conditions are compatible with the triazinanone ring.

Halogenation: Free-radical halogenation could introduce a halogen atom onto the butyl chain, likely with low selectivity.

Oxidation: As mentioned in section 5.4, the methylene group adjacent to the N5 nitrogen is activated and could be a site for selective oxidation.

Applications of 5 Butyl 1,3,5 Triazinan 2 One and Its Derivatives in Advanced Chemical Research

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

Derivatives of 5-Butyl-1,3,5-triazinan-2-one are valuable as synthetic intermediates, providing a robust platform for constructing more elaborate molecular architectures. The 1,3,5-triazine (B166579) core is a common starting point for a variety of compounds, often utilizing the predictable and sequential substitution of groups attached to the ring. nih.gov

The structure of this compound serves as a template for synthesizing complex, multi-ring heterocyclic systems. Research has demonstrated that derivatives can undergo multicomponent condensation reactions to yield novel molecular frameworks. For instance, a derivative, methyl (2Z)-[2-[(5-butyl-1,3,5-triazinan-2-ylidene)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate, has been synthesized. arkat-usa.org This reaction showcases the role of the triazinan-2-one moiety in facilitating the creation of new thiazole-triazine hybrid structures. arkat-usa.org Such multicomponent reactions are efficient methods for generating libraries of potentially physiologically active compounds. arkat-usa.org The general synthetic utility of the 1,3,5-triazine core is well-established, serving as a key building block in the synthesis of numerous heterocyclic systems. nih.gov

Derivative Synthetic Application Resulting System
Methyl (2Z)-[2-[(5-butyl-1,3,5-triazinan-2-ylidene)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetateMulticomponent condensation with alkylamines and formaldehyde (B43269) arkat-usa.orgN-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines arkat-usa.org

The defined geometry and hydrogen bonding capabilities of triazine derivatives make them excellent candidates for use in crystal engineering. These compounds can act as templates or nodes in the construction of nanometer-sized coordination compounds and complex supramolecular structures. researchgate.net The ability to form predictable intermolecular interactions is crucial for designing crystalline materials with specific properties. While direct studies on the crystal structure of this compound are not widely available, research on related hydrogenated azolotriazines provides insight into the conformational behavior of the triazine ring. nih.gov The conformation of the triazine ring in these derivatives is influenced by the nature of its substituents, which dictates the molecular packing in the crystal lattice through non-valent interactions. nih.gov This principle underpins the use of triazine derivatives as building blocks for creating ordered, multidimensional crystalline networks.

Scaffolds in Combinatorial Chemistry and Library Synthesis

The 1,3,5-triazine ring is a highly effective scaffold in combinatorial chemistry for the rapid generation of large compound libraries. researchgate.netrsc.org The popularity of this scaffold stems from the commercial availability of precursors like cyanuric chloride, which allows for selective and sequential derivatization. researchgate.netnih.gov This step-wise functionalization enables the introduction of diverse chemical functionalities at specific positions on the triazine core, leading to a wide array of structurally distinct molecules.

A pertinent example involves the use of a triazinone scaffold in a solid-supported synthesis methodology. researchgate.net This approach facilitates the construction of a library of arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazine-6(1H)-one for screening biological activity. researchgate.net Such combinatorial strategies are powerful tools for drug discovery and the identification of novel bioactive compounds. researchgate.net

Scaffold Feature Advantage in Combinatorial Chemistry Reference
Multiple reactive sitesAllows for the creation of diverse libraries from a common core. nih.gov
Sequential substitutionEnables controlled and predictable synthesis of target molecules. researchgate.net
Use in solid-phase synthesisFacilitates purification and automation of library generation. researchgate.net

Advanced Materials Science Applications

Derivatives of the 1,3,5-triazine family, including those related to this compound, have found applications in the development of advanced functional materials.

The electron-deficient nature of the 1,3,5-triazine ring makes its derivatives suitable for use in organic electronic devices. google.com These compounds are investigated as important synthetic intermediates for functional organic semiconductors. google.com Such materials are crucial components in organic light-emitting diodes (OLEDs), organic solar cells, and organic lasers. google.comacs.org By modifying the core triazine structure through coupling reactions, various organic functional materials can be created, including light-emitting host and guest materials and carrier transport materials for OLEDs. google.com The ability to tune the electronic and photophysical properties through chemical synthesis is a key advantage of using these organic molecules. acs.org

Triazine derivatives are incorporated into polymeric materials to enhance their properties. A notable application is the use of a highly substituted 1,3,5-triazinane-2,4,6-trione derivative as a specialty antioxidant. wikipedia.org This compound, known as Antioxidant 1790, is used to stabilize plastics such as polyamides and synthetic fibers by preventing degradation at high temperatures during extrusion and molding. wikipedia.org Its isocyanurate core promotes high crystallinity, which reduces the extraction of the antioxidant into water. wikipedia.org

Furthermore, other triazine derivatives, such as 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, are used as crosslinking agents to improve the mechanical and thermal properties of various polymers, including polylactic acid composites. sigmaaldrich.com This demonstrates the broader utility of the triazine framework in creating robust and high-performance polymeric materials and resins. sigmaaldrich.com

Derivative Type Application in Polymers Function
1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione wikipedia.orgAntioxidant in plastics and synthetic fibers wikipedia.orgStabilizes polymer against thermal degradation wikipedia.org
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione sigmaaldrich.comCrosslinking agent in composite materials sigmaaldrich.comEnhances material properties and performance sigmaaldrich.com

Hole Transport Materials

In the field of organic electronics, particularly in perovskite solar cells (PSCs), the development of efficient and stable hole transporting materials (HTMs) is critical for achieving high power conversion efficiencies (PCE). researchgate.net The 1,3,5-triazine core is an attractive building block for HTMs because its electron-deficient character can enhance the ability to stabilize radical anions formed during light irradiation and facilitate charge transport. mdpi.com

Researchers have designed and synthesized novel star-shaped HTMs incorporating a central 1,3,5-triazine unit. researchgate.net These molecules can often replace the more expensive and commonly used spiro-OMeTAD. mdpi.com For instance, triazine-based HTMs have been developed by coupling an electron-deficient 1,3,5-triazine core with various electron-rich diphenylamine (B1679370) moieties through different π-conjugated bridges like thiophene (B33073) or phenyl groups. researchgate.net This design strategy aims to optimize charge transportation and ensure efficient coupling with the perovskite layer. researchgate.net

One study reported the synthesis of two such materials, Triazine-Th-OMeTPA and Triazine-Ph-OMeTPA, from cyanuric chloride precursors. mdpi.comresearchgate.net When integrated into PSCs, the material featuring a thiophene bridge (Triazine-Th-OMeTPA) demonstrated a PCE of 12.51%, a value competitive with devices using the standard spiro-OMeTAD HTM, which achieved 13.45% under identical conditions. researchgate.net The introduction of long-chain alkoxy groups in these designs can also improve the material's solubility, which is advantageous for device fabrication via spin coating. researchgate.net The performance of these materials highlights the potential of the triazine core in creating low-cost, high-performance HTMs for next-generation solar cells. frontiersin.org

Table 1: Performance of Selected Triazine-Based Hole Transporting Materials in Perovskite Solar Cells

HTM NameCore UnitPCE (%)Source(s)
Triazine-Th-OMeTPA1,3,5-Triazine12.51 researchgate.net, mdpi.com
Spiro-OMeTAD (Ref.)Spirobifluorene13.45 researchgate.net
Triazine-Ph-OMeTPA1,3,5-Triazine< 12.51 researchgate.net, mdpi.com

Agricultural Chemical Research (Synthetic and Structural Aspects)

The 1,3,5-triazine ring is a well-established and vital structural component in agricultural chemistry. uu.nl Its derivatives are among the most widely used classes of herbicides globally. thieme-connect.deuu.nl The parent heterocycle, 1,3,5-triazine, and its key precursor, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serve as versatile starting points for creating a vast library of agrochemicals. thieme-connect.defrontiersin.org

Herbicidal and Pesticidal Precursors

The synthetic utility of the 1,3,5-triazine system stems from the sequential and controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride. frontiersin.orgmdpi.com By carefully managing reaction conditions such as temperature, different nucleophiles (e.g., amines, alcohols, thiols) can be introduced one by one, leading to a diverse range of di- and tri-substituted triazines. uu.nl This synthetic flexibility allows for the systematic modification of the molecule to optimize herbicidal activity and selectivity.

Compounds like this compound represent a structural class that can be derived from these fundamental synthetic pathways. The presence of specific alkyl groups (like butyl) and amino substituents is crucial for the biological activity of many triazine herbicides. For example, Terbuthylazine, a widely used herbicide, features N-tert-butyl and N-ethyl amino groups attached to a chloro-substituted 1,3,5-triazine ring. nih.gov The metabolic transformation of such herbicides in the environment often leads to hydroxylated derivatives like Terbutylazine-2-hydroxy, where a chlorine atom is replaced by a hydroxyl group, forming a triazin-2-one structure analogous to the title compound. nih.gov This demonstrates that the triazinone core is a key structural feature in the lifecycle and activity of these important agrochemicals.

Table 2: Examples of 1,3,5-Triazine-Based Herbicides and Related Compounds

Compound NameKey SubstituentsApplication/RoleSource(s)
TerbuthylazineChloro, N-tert-butylamino, N-ethylaminoHerbicide nih.gov
Cyanuric ChlorideTrichloroSynthetic Precursor thieme-connect.de, frontiersin.org
Terbutylazine-2-hydroxyN-tert-butylamino, N-ethylamino, Hydroxy (oxo)Metabolite nih.gov
MelamineTriaminoSynthetic Precursor thieme-connect.de

Applications as Reagents and Catalysts in Chemical Processes

Beyond their role as structural cores in functional materials, 1,3,5-triazine derivatives are valuable reagents and catalysts in organic synthesis. researchgate.net Their utility is often derived from the reactivity of precursors like cyanuric chloride or the specific properties conferred by substituents on the triazine ring. researchgate.netjst.go.jp

Cyanuric chloride and its derivatives serve as powerful dehydrating and coupling agents. researchgate.net They are employed in a variety of transformations, including the synthesis of esters, amides, and alkyl chlorides, and for the selective protection of hydroxyl groups. researchgate.net For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) is used to facilitate catalytic dehydrocondensation reactions between carboxylic acids and amines to form amides, a fundamental transformation in organic and medicinal chemistry. jst.go.jp In these systems, CDMT is activated by a tertiary amine catalyst, demonstrating the role of the triazine compound as a key reagent in the catalytic cycle. jst.go.jp

Furthermore, 1,3,5-triazine-based ligands are used to create coordination compounds that exhibit catalytic activity. Polynucleating ligands built on a triazine scaffold have been used with copper(II) nitrate (B79036) to catalyze the oxidation of catechols. uu.nl The triazine unit acts as a rigid, T-shaped anchor, organizing metal centers into specific geometries to create efficient catalytic sites. uu.nl

Utility in Analytical Chemistry as Complexation Agents

The structural and electronic properties of 1,3,5-triazine derivatives make them effective complexation agents in analytical chemistry. researchgate.net The nitrogen atoms within the triazine ring can act as coordination sites for metal ions, while the substituents on the ring can be tailored to impart selectivity for specific analytes. This has led to their use in applications such as separation, molecular recognition, and sensing. uu.nl

The ability of triazine-based ligands to form stable, often structurally defined, complexes with various metals allows for the design of supramolecular architectures. uu.nl These organized assemblies can be exploited for their selective binding properties, forming the basis of analytical methods for detecting or sequestering target molecules. The versatility of triazine synthesis allows for the incorporation of chromophores or fluorophores, enabling the creation of colorimetric or fluorescent sensors that signal the presence of an analyte through a change in their optical properties upon complexation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Butyl-1,3,5-triazinan-2-one, and how can purity be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of formaldehyde derivatives, urea, and butylamine under controlled pH and temperature. For example, analogous triazinanones (e.g., 5-methyl derivatives) are synthesized by reacting formaldehyde, urea, and methylamine in aqueous acidic conditions, followed by recrystallization to ≥95% purity . Key parameters include stoichiometric ratios (e.g., 1:1:1 for amine:urea:formaldehyde) and reflux times (4–6 hours). Purity optimization involves HPLC analysis with C18 columns and mobile phases of acetonitrile/water (70:30 v/v) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 to confirm the triazinanone ring structure and butyl substituent. For example, methyl-substituted analogs show characteristic carbonyl (C=O) signals at ~165–170 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR : Confirm the presence of C=O (1650–1700 cm1^{-1}) and N-H stretches (3200–3400 cm1^{-1}) .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via UV-Vis spectroscopy (λ = 220–260 nm) and quantify remaining product using HPLC. For triazinanones, acidic conditions typically accelerate ring-opening reactions, requiring pH 4–7 for stability .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with electrophiles?

  • Methodology :

  • Step 1 : Replicate prior studies (e.g., alkylation or acylation reactions) under standardized conditions (solvent, temperature, catalyst).
  • Step 2 : Use kinetic profiling (e.g., in situ 1H^1H NMR) to track reaction intermediates. For example, competing pathways (ring-opening vs. substitution) may explain divergent results.
  • Step 3 : Employ computational modeling (DFT) to identify transition states and compare activation energies for proposed mechanisms .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Ligand-Based Design : Generate 3D-QSAR models using known triazinanone analogs to predict substituent effects on binding affinity.
  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., enzymes requiring urea-like inhibitors).
  • ADMET Prediction : Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodology :

  • Catalyst Screening : Test the compound in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts. Document solvent purity (e.g., anhydrous DMF), degassing methods (N2_2/Ar sparging), and reaction monitoring via TLC.
  • Data Reporting : Follow guidelines for experimental transparency, including raw NMR spectra and chromatograms in supplementary materials .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., 2k^k models) to optimize reaction conditions, reducing variables like temperature and catalyst loading .
  • Data Contradictions : Cross-validate results using orthogonal techniques (e.g., LC-MS vs. GC-MS) and consult databases like NIST Chemistry WebBook for reference spectra .
  • Safety : Adhere to protocols for handling amines and formaldehyde derivatives, including fume hood use and PPE (gloves, goggles) .

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